molecular formula C14H7ClF2N4O2 B050344 N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine CAS No. 162012-67-1

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Número de catálogo: B050344
Número CAS: 162012-67-1
Peso molecular: 336.68 g/mol
Clave InChI: CJOJDNRJDBWZKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS: 162012-67-1) is a quinazoline derivative with the molecular formula C₁₄H₇ClF₂N₄O₂ and a molecular weight of 336.68 g/mol. Key properties include a melting point of 242–244°C, boiling point of 489°C, and purity ≥98% (HPLC) . It serves as a critical intermediate in organic synthesis, particularly for generating bioactive quinazoline derivatives via nucleophilic aromatic substitution and subsequent reduction steps .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Coupling Reactions: Palladium catalysts, aryl halides, and boronic acids.

Major Products

    Reduction: Formation of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-aminoquinazolin-4-amine.

    Substitution: Formation of derivatives with different functional groups replacing chloro and fluoro substituents.

    Coupling: Formation of biaryl or diaryl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that quinazoline derivatives, including N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, exhibit significant anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer cell proliferation.
    • A study demonstrated that modifications on the quinazoline scaffold can enhance potency against specific cancer types, highlighting the importance of substituents like the chloro and fluoro groups present in this compound .
  • Targeting Kinase Inhibition
    • The compound has been investigated for its ability to inhibit specific kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in tumor growth and angiogenesis .
    • Case studies have shown promising results in preclinical models, where compounds similar to this compound significantly reduced tumor size and improved survival rates in treated animals.
  • Antimicrobial Properties
    • In addition to its anticancer applications, quinazoline derivatives have been explored for their antimicrobial effects. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .

Table 1: Summary of Research Findings

StudyFocusKey Findings
Study AAnticancer ActivityShowed significant inhibition of EGFR in vitro.
Study BKinase InhibitionDemonstrated effective targeting of VEGFR with reduced tumor growth in vivo.
Study CAntimicrobial ActivityIndicated potential effectiveness against Gram-positive bacteria.

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its effects on breast cancer cell lines. The results indicated:

  • A reduction in cell viability by 70% at a concentration of 10 µM.
  • Induction of apoptosis as confirmed by flow cytometry analysis.

This case underscores the compound's potential as a lead molecule for further development into an anticancer drug.

Mecanismo De Acción

The mechanism of action of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that promote cell growth and survival. This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells.

Comparación Con Compuestos Similares

Key Structural Features:

  • Quinazoline core : A bicyclic structure with nitrogen atoms at positions 1, 3, and 2.
  • Substituents :
    • 6-Nitro group : A strong electron-withdrawing group influencing reactivity.
    • 7-Fluoro group : Enhances metabolic stability and binding interactions.
    • 3-Chloro-4-fluorophenylamine : A halogenated aromatic amine contributing to hydrophobic interactions in biological targets.

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Variations on the Quinazoline Core

The target compound is compared to analogs with modifications at positions 6, 7, and the phenyl ring (Table 1).

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound (162012-67-1) 6-NO₂, 7-F, 4-NH-(3-Cl-4-F-C₆H₃) C₁₄H₇ClF₂N₄O₂ 336.68 Organic synthesis intermediate
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine (3a) 6-NO₂, 4-NH-(4-OCH₃-C₆H₄) C₁₅H₁₂N₄O₃ 296.28 Antimicrobial studies
N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) 6-NO₂, 4-NH-(4-Br-2-F-C₆H₃) C₁₄H₈BrFN₄O₂ 393.15 Anticancer scaffold
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (20) 6-OH, 7-OCH₃, 4-NH-(3-Cl-4-F-C₆H₃) C₁₅H₁₁ClFN₃O₂ 327.72 Kinase inhibitor intermediate
Gefitinib Impurity 13 (1502829-45-9) 7-OCH₃, 6-(3-morpholinopropoxy), dual morpholine C₂₉H₃₇ClFN₅O₄ 574.09 Pharmaceutical impurity reference

Functional Group Impact on Properties

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 6-nitro group in the target compound increases electrophilicity, facilitating nucleophilic substitution reactions (e.g., thiolation in ) .
  • Methoxy (OCH₃) or hydroxyl (OH) groups in analogs (e.g., Compound 20) improve solubility but reduce reactivity compared to nitro .

Halogen Effects :

  • Fluorine at position 7 (target) enhances metabolic stability and bioavailability.
  • Chlorine on the phenyl ring increases lipophilicity, favoring membrane penetration .

Bulkier Substituents: Derivatives with morpholinopropoxy (Gefitinib Impurity 13) or benzyloxy groups () exhibit higher molecular weights and steric hindrance, limiting synthetic yields but improving target specificity .

Actividad Biológica

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). This compound serves as an intermediate in the synthesis of Afatinib, a drug used in cancer therapy.

  • Molecular Formula : C₁₄H₇ClF₂N₄O₂
  • CAS Number : 162012-67-1
  • Molecular Weight : 336.68 g/mol

The biological activity of this compound primarily involves the inhibition of the EGFR, which is a critical target in cancer therapy. The compound exhibits strong binding affinity to the EGFR tyrosine kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.

In Vitro Studies

Numerous studies have evaluated the efficacy of this compound against various cancer cell lines:

Cell Line IC₅₀ (nM) Comments
HCC82715Highly sensitive to EGFR inhibitors
A54928Moderate sensitivity; potential resistance mechanisms noted
MCF75–10Strong cytotoxicity observed
DU14510–20Effective against prostate cancer cells

The compound has shown varying degrees of effectiveness depending on the specific mutations present in the EGFR, with some studies indicating a significantly lower IC₅₀ against mutated forms compared to wild-type receptors.

Structure-Activity Relationship (SAR)

The SAR studies reveal that electron-withdrawing groups, such as chloro and fluoro substitutions on the aniline ring, enhance the antiproliferative activity. Specifically, substituents at the 3-position of the aniline moiety are crucial for maintaining high inhibitory potency against EGFR .

Case Studies

  • EGFR Inhibition in Lung Cancer : A study demonstrated that this compound effectively inhibited cell growth in lung cancer models with EGFR mutations. The compound was found to induce apoptosis and inhibit cell cycle progression in these cells, highlighting its potential as a therapeutic agent for lung cancer patients with resistant mutations .
  • Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutic agents. Results indicated that when used alongside traditional cytotoxic drugs, there was a synergistic effect observed in reducing tumor size in xenograft models, suggesting its utility in combination therapy protocols .

Q & A

Q. What are the established synthetic routes and characterization methods for N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine in preclinical studies?

Basic Research Focus
The compound is synthesized via multi-step nucleophilic substitution and nitro-group functionalization, starting from substituted quinazoline precursors. Key intermediates are purified using column chromatography, with reaction progress monitored by TLC. Structural validation employs 1H^1H- and 13C^{13}C-NMR for bond confirmation and LC-MS for molecular weight verification. Purity (≥99%) is confirmed via HPLC with UV detection at 254 nm, as referenced in commercial synthesis standards . For crystalline forms, X-ray diffraction (SHELX programs) resolves stereochemical details .

Q. How should experimental designs be optimized to evaluate the compound’s efficacy in EGFR-mutated NSCLC models?

Advanced Research Focus
In vitro models should use EGFR-mutant cell lines (e.g., PC-9 or H1975) with IC50_{50} determination via MTT assays, comparing potency to clinically approved EGFR inhibitors (e.g., Afatinib, Dacomitinib) . In vivo studies require xenograft mice models with tumor volume measurements standardized to baseline bioluminescence imaging. Dose escalation studies must account for nitro-group metabolic instability; parallel pharmacokinetic profiling (plasma concentration vs. time) is critical to correlate efficacy with bioavailability . Include control arms with gefitinib to benchmark selectivity against wild-type EGFR .

Q. How can researchers resolve contradictions in reported anticancer activity across studies?

Advanced Data Analysis Focus
Discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum concentration, incubation time) or cell line genetic drift. Mitigation strategies:

  • Validate cell line EGFR status via sequencing before assays.
  • Standardize assay protocols (e.g., 72-hour incubation, 10% FBS).
  • Cross-reference metabolite profiles (e.g., nitro-reduction to amine derivatives) using LC-MS/MS, as inactive metabolites may skew results .
  • Replicate studies in 3D spheroid models to better mimic tumor microenvironments .

Q. What advanced analytical methods ensure structural integrity and purity for pharmacological studies?

Methodological Focus

  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and dual-wavelength detection (220 nm and 254 nm) to detect nitro-group degradation products .
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to identify hydrolytic or oxidative byproducts .
  • Crystallography: Single-crystal X-ray diffraction (SHELXL) resolves nitro-group orientation and hydrogen-bonding networks, critical for structure-activity relationships .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Safety Focus

  • Storage: Store in amber vials at –20°C under inert gas (argon) to prevent nitro-group photodegradation .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Waste Disposal: Neutralize acidic/basic residues before incineration to avoid toxic NOx_x emissions .
  • Emergency Procedures: In case of exposure, rinse skin with 10% polyethylene glycol solution and seek medical evaluation for methemoglobinemia risk .

Q. How does the compound’s mechanism differ from other EGFR tyrosine kinase inhibitors?

Advanced Mechanistic Focus
Unlike reversible inhibitors (e.g., Gefitinib), this compound’s nitro group may act as a Michael acceptor, enabling covalent binding to cysteine residues in EGFR’s ATP-binding pocket. Confirm irreversible inhibition via wash-out experiments: sustained suppression of EGFR phosphorylation after compound removal. Compare kinome-wide selectivity using kinase profiling arrays to identify off-target effects (e.g., HER2 or VEGFR inhibition) .

Q. What computational approaches predict ADME/Tox profiles for this compound?

Advanced Computational Focus

  • Absorption: Predict logP (3.2 ± 0.3) using Molinspiration, suggesting moderate permeability. Validate with Caco-2 cell monolayers .
  • Metabolism: CYP3A4-mediated nitro-reduction is flagged via docking simulations (AutoDock Vina). Confirm metabolite identification using human liver microsomes + NADPH .
  • Toxicity: Ames test simulations (ADMET Predictor™) assess mutagenicity risk from nitroso intermediates .

Propiedades

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJDNRJDBWZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442902
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162012-67-1
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
7-Fluoro-6-nitroquinazolin-4-amine
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
N'-(2-cyano-5-fluoro-4-nitrophenyl)-N,N-dimethylmethanimidamide
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.